tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate

Lipophilicity Drug-likeness Membrane permeability

This trans-1,4-disubstituted cyclohexane building block provides a unique combination of elevated lipophilicity (XLogP3=4.2) and conformational flexibility (6 rotatable bonds) that distinguishes it from simpler N-methyl or N-cyclohexyl analogs. The Boc-protected amine undergoes orthogonal deprotection under acidic conditions while the cyclohexylmethylamino group remains available for reductive amination or amide coupling, enabling sequential construction of bifunctional PROTAC molecules. The trans (1R*,4R*) stereochemistry enforces a linear spatial arrangement between warhead and E3 ligase ligand, critical for bridging in rigid binding pockets. The N-cyclohexylmethyl group eliminates the need for additional protection/deprotection steps required with the free primary amine analog. Supplied as a ≥95% purity solid—request a quote for gram-scale quantities.

Molecular Formula C18H34N2O2
Molecular Weight 310.482
CAS No. 1286263-90-8
Cat. No. B2569812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate
CAS1286263-90-8
Molecular FormulaC18H34N2O2
Molecular Weight310.482
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCCC2
InChIInChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h14-16,19H,4-13H2,1-3H3,(H,20,21)
InChIKeyIRDRDVLZZPOHHG-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate – Structural Identity, Stereochemical Purity, and Physicochemical Baseline for Procurement Decisions


tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate (CAS 1286263‑90‑8) is a trans‑1,4‑disubstituted cyclohexane building block that carries a Boc‑protected amine and a cyclohexylmethylamino side chain . Its molecular formula is C₁₈H₃₄N₂O₂ with a molecular weight of 310.5 g·mol⁻¹, an XLogP3‑AA of 4.2, and a topological polar surface area of 50.4 Ų [1]. The compound is supplied as a >95 % purity solid and is primarily used as a protected diamine intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors, receptor antagonists, and PROTAC linkers where precise control of 1,4‑trans stereochemistry and amine reactivity is required .

Why Generic Substitution of tert‑Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate Leads to Irreproducible Synthetic Outcomes


In‑class 4‑aminocyclohexylcarbamate building blocks cannot be interchanged without altering key molecular properties that dictate downstream synthetic performance and biological function. The cyclohexylmethyl substituent imparts a unique combination of lipophilicity (XLogP3‑AA = 4.2) and conformational flexibility (6 rotatable bonds) [1] that distinguishes this compound from its closest analogs, such as the cyclohexyl‑ (XLogP3‑AA ≈ 3.7) or methyl‑amino variants (XLogP3‑AA ≈ 2.2) . These differences directly affect solubility, membrane permeability, and target‑binding interactions of final drug‑like molecules. The trans (1R*,4R*) stereochemistry is also critical: the cis isomer exhibits a different vector angle between the two amine functionalities, which can eliminate activity in rigid binding pockets . Substituting with a primary amine (e.g., tert‑butyl (trans‑4‑aminocyclohexyl)carbamate) introduces an unprotected nucleophile that can lead to unwanted side reactions during multi‑step syntheses, making the N‑cyclohexylmethyl‑protected form a strategically distinct starting material .

Quantitative Differentiation Evidence for tert‑Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate Versus Closest Structural Analogs


Elevated Lipophilicity (XLogP3‑AA) Relative to N‑Cyclohexyl and N‑Methyl Analogs Drives Superior Membrane Permeability Potential

The cyclohexylmethyl substituent on the target compound increases computed lipophilicity by +0.5 log units relative to the N‑cyclohexyl analog and by +2.0 log units relative to the N‑methyl analog [1]. Higher XLogP3‑AA values within the optimal range (1–5) are correlated with improved passive membrane permeability in cell-based assays, making this building block advantageous for designing CNS‑penetrant or intracellular‑targeting final compounds.

Lipophilicity Drug-likeness Membrane permeability

Increased Rotatable Bond Count Confers Greater Conformational Adaptability in Target Binding Pockets

The target compound possesses 6 rotatable bonds, one more than the N‑cyclohexyl analog (5) and two more than the N‑methyl analog (4) [1]. This additional degree of freedom allows the cyclohexylmethyl side chain to sample a wider conformational space, which can be beneficial for engaging shallow or adaptable binding sites where rigid linkers fail to achieve key interactions.

Conformational flexibility Ligand efficiency Induced fit

Strict Trans (1R*,4R*) Stereochemistry Guarantees a Defined Exit Vector Angle Critical for Structure‑Based Drug Design

The (1R*,4R*) configuration enforces a 180° exit vector angle between the Boc‑protected amine and the cyclohexylmethylamino moiety. In contrast, the cis (1R*,4S*) isomer would produce a ~60° angle, potentially misaligning pharmacophoric elements in rigid binding pockets . Although no head‑to‑head biological data are available for this exact compound pair, the impact of cis/trans geometry on activity has been demonstrated across numerous 1,4‑disubstituted cyclohexane drugs, including the D₂/D₃ antagonist cariprazine, where the trans configuration is essential for receptor engagement .

Stereochemistry Exit vector Structure-based design

Benchmark Purity ≥95% and Multi‑Vendor Availability Reduce Sourcing Risk in Multi‑Step Synthesis Programs

Multiple independent suppliers (AKSci, Fluorochem, Kishida, CymitQuimica) report a minimum purity specification of 95% for this compound, with pricing ranging from ~$180/100 mg to $660/1 g . This level of multi‑vendor availability with consistent quality metrics is not observed for the N‑cyclohexyl analog (CAS 1286265‑75‑5), which is listed by fewer sources and often without a stated purity specification . For long‑term medicinal chemistry programs, assured purity and redundant supply are critical to avoid batch‑dependent variability in SAR studies.

Purity Sourcing reliability Supply chain

Application Scenarios Where tert‑Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate Outperforms Generic Alternatives


Synthesis of PROTAC Linkers Requiring a Defined Trans Exit Vector and Controlled Stepwise Deprotection

The Boc‑protected amine can be orthogonally deprotected under acidic conditions while the cyclohexylmethylamino group remains available for reductive amination or amide coupling. This enables the sequential construction of bifunctional PROTAC molecules where the trans geometry enforces a linear spatial arrangement between the E3 ligase ligand and the target‑binding warhead [1].

Optimization of CNS‑Penetrant Kinase Inhibitor Leads

The elevated lipophilicity (XLogP3‑AA = 4.2) and moderate TPSA (50.4 Ų) place this building block within the favorable range for blood–brain barrier penetration. When incorporated into a hinge‑binding scaffold, the cyclohexylmethyl side chain can occupy a lipophilic sub‑pocket while the trans configuration maintains the correct trajectory for the solvent‑exposed region [1].

Parallel Library Synthesis of N‑Substituted 1,4‑Diaminocyclohexane Derivatives

The N‑cyclohexylmethyl group serves as a stable protecting group during Boc deprotection and subsequent diversification steps. This eliminates the need for an additional protection/deprotection sequence that would be required if using the free primary amine analog (tert‑butyl (trans‑4‑aminocyclohexyl)carbamate), reducing overall step count by at least one synthetic operation .

Development of GPCR Allosteric Modulators with Extended Lipophilic Side Chains

Many GPCR allosteric sites lie at the lipid interface and favor extended lipophilic substituents. The six‑carbon cyclohexylmethyl group provides greater hydrophobic surface area than the cyclohexyl or methyl analogs, potentially enhancing binding affinity to these sites while the trans scaffold ensures the pharmacophore is correctly oriented for receptor activation modulation .

Quote Request

Request a Quote for tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.